molecular formula C20H20Cl2N2S2 B2880487 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine CAS No. 2126178-14-9

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine

Cat. No.: B2880487
CAS No.: 2126178-14-9
M. Wt: 423.41
InChI Key: XLMDVZJGHNLITM-UHFFFAOYSA-N
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Description

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two benzothiophene groups attached to a piperazine ring. It is primarily used in scientific research and as a synthetic intermediate .

Biochemical Analysis

Biochemical Properties

It is known that it is an impurity of Brexpiprazole , which is a dopamine D2 receptor partial agonist

Cellular Effects

Given its potential interaction with the dopamine D2 receptor , it could influence cell signaling pathways related to dopamine, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

As a potential dopamine D2 receptor partial agonist , it may bind to this receptor and modulate its activity, leading to changes in downstream signaling pathways, enzyme activity, and gene expression

Preparation Methods

The synthesis of 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine involves several steps. One common method includes the reaction of benzothiophene derivatives with piperazine under controlled conditions. The reaction typically requires a solvent such as xylene and may involve the use of activated carbon for purification . Industrial production methods often involve similar steps but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine is unique due to its dual benzothiophene structure. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-[2-(1-benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S2.2ClH/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMDVZJGHNLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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